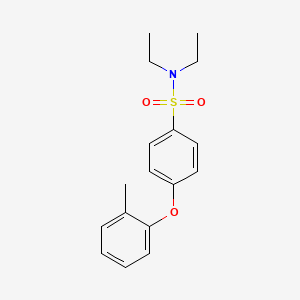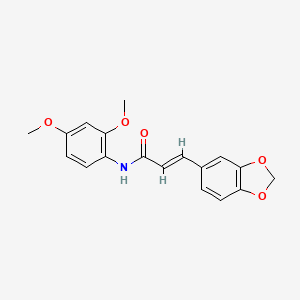
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
Overview
Description
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides. This compound features a benzodioxole ring and a dimethoxyphenyl group, which are connected by a propenamide chain. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Preparation of the Propenamide Chain: The propenamide chain is formed by the reaction of an appropriate aldehyde with an amine under basic conditions.
Coupling Reaction: The final step involves coupling the benzodioxole ring with the propenamide chain using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the propenamide chain can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studies may focus on the compound’s potential as an antimicrobial, antifungal, or anticancer agent.
Medicine
Pharmacological Research: The compound could be investigated for its potential therapeutic effects and mechanisms of action.
Industry
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamide: Lacks the dimethoxyphenyl group.
N-(2,4-dimethoxyphenyl)prop-2-enamide: Lacks the benzodioxole ring.
Uniqueness
The presence of both the benzodioxole ring and the dimethoxyphenyl group in (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide provides unique chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-21-13-5-6-14(16(10-13)22-2)19-18(20)8-4-12-3-7-15-17(9-12)24-11-23-15/h3-10H,11H2,1-2H3,(H,19,20)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOAGHZFLJYFLQ-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350465 | |
| Record name | ZINC00044349 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5703-74-2 | |
| Record name | ZINC00044349 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5601449.png)
![2,5-dimethyl-3-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrazine](/img/structure/B5601463.png)
![N-[4-(tert-butylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B5601465.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5601473.png)
![METHYL 1-[4-(ACETYLOXY)BENZOYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B5601479.png)
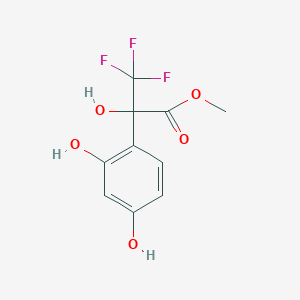
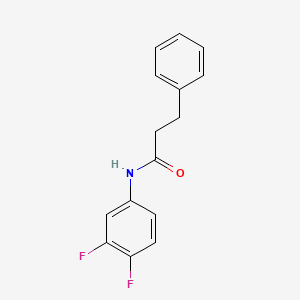
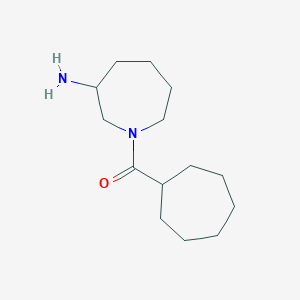
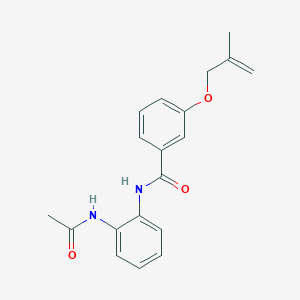
![2-(1H-benzimidazol-1-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5601513.png)
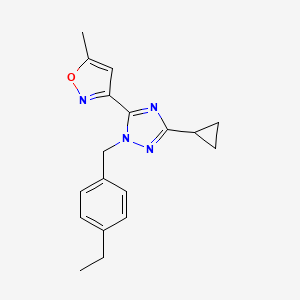
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide](/img/structure/B5601541.png)
![{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5601546.png)
